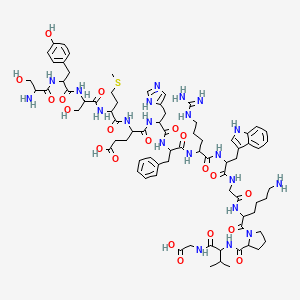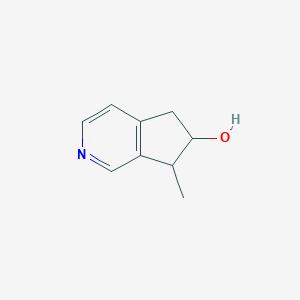
2,16,19-Kauranetriol 2-O-beta-D-Allopyranosid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,16,19-Kauranetriol 2-O-beta-D-Allopyranosid is a diterpenoid compound with the molecular formula C26H44O8 and a molecular weight of 484.6 g/mol . This compound is known for its unique structure, which includes a kaurane skeleton glycosylated with a beta-D-allopyranoside moiety . It is typically isolated from natural sources such as the fronds of Pteris cretica .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranosid involves the isolation of the compound from natural sources. One common method is the extraction from the leaves of Pteris cretica . The process involves several steps, including solvent extraction, purification, and crystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained from natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
2,16,19-Kauranetriol 2-O-beta-D-Allopyranosid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
2,16,19-Kauranetriol 2-O-beta-D-Allopyranosid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranosid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation . The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in these pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,16,19-Kauranetriol: This compound lacks the beta-D-allopyranoside moiety and has different biological activities.
2,16,19-Kauranetriol 2-O-alpha-D-Allopyranosid: This compound has an alpha-D-allopyranoside moiety instead of a beta-D-allopyranoside moiety, leading to different stereochemistry and potentially different biological activities.
Uniqueness
2,16,19-Kauranetriol 2-O-beta-D-Allopyranosid is unique due to its specific glycosylation pattern, which may confer distinct biological properties compared to its analogs . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[[14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-23(13-28)9-15(33-22-21(31)20(30)19(29)16(11-27)34-22)10-24(2)17(23)6-7-26-8-14(4-5-18(24)26)25(3,32)12-26/h14-22,27-32H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOICVPTIKZOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6E)-3-amino-6-(9H-fluoren-9-ylmethoxycarbonylimino)xanthen-9-yl]benzoic acid](/img/structure/B8261353.png)

![4-Ethylidene-3-(beta-D-glucopyranosyloxy)-3,4,4a,5,9,10,11,12-octahydro-10-(2-hydroxy-1-methylethyl)-15-methyl-9,12-methano-6H,8H,14H-pyrano[3,4-c][1,7]dioxacyclododecin-6,14-dione](/img/structure/B8261371.png)
![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] propanoate](/img/structure/B8261381.png)
![(2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) (E)-3-phenylprop-2-enoate](/img/structure/B8261396.png)
![(E)-3-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B8261397.png)
![2-[3-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8261404.png)
![11-Ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B8261409.png)

![11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B8261428.png)
![2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B8261434.png)


